ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate
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Overview
Description
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate is an organic compound with a complex structure that includes an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate typically involves multi-step reactions. One common method includes the reaction of 1,3,3-trimethylindoline with ethyl cyanoacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The cyano group may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-(formylmethylene)indoline
- 1,3,3-Trimethyl-2-methyleneindolineacetaldehyde
- 1,3,3-Trimethyl-2-(1,3-dihydro-2H-indol-2-ylidene)acetaldehyde
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(1,3,3-trimethylindol-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-5-20-15(19)11(10-17)14-16(2,3)12-8-6-7-9-13(12)18(14)4/h6-9H,5H2,1-4H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGEKGVPBVBJQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C(C2=CC=CC=C2N1C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C(C2=CC=CC=C2N1C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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